Home > Products > Screening Compounds P37672 > ERK1/2 inhibitor 5
ERK1/2 inhibitor 5 -

ERK1/2 inhibitor 5

Catalog Number: EVT-12559257
CAS Number:
Molecular Formula: C28H32ClFN6O5
Molecular Weight: 587.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

ERK1/2 inhibitor 5 is a compound designed to selectively inhibit the extracellular signal-regulated kinases 1 and 2, which are critical components of the mitogen-activated protein kinase signaling pathway. This pathway plays a significant role in regulating various cellular processes, including proliferation, differentiation, and survival. The inhibition of ERK1/2 has been identified as a promising strategy in cancer therapy due to the frequent dysregulation of this pathway in various malignancies.

Source and Classification

ERK1/2 inhibitor 5 is classified as a small molecule inhibitor targeting the ERK1 and ERK2 kinases. It is part of a broader class of compounds aimed at modulating the mitogen-activated protein kinase signaling pathway, specifically designed to counteract the aberrant signaling often observed in cancer cells. The compound is synthesized through chemical methods that ensure high specificity and potency against its target enzymes.

Synthesis Analysis

Methods and Technical Details

The synthesis of ERK1/2 inhibitor 5 involves several key steps that typically include:

  1. Starting Materials: Commonly used reagents are selected based on their ability to facilitate the desired chemical transformations.
  2. Reactions: The synthesis may involve reactions such as:
    • Coupling Reactions: To form the core structure of the inhibitor.
    • Functional Group Modifications: To enhance selectivity and potency.
  3. Purification: Techniques like chromatography are employed to isolate the final product from by-products and unreacted materials.

The specific synthetic route for ERK1/2 inhibitor 5 has not been detailed in the available literature but follows established protocols for similar small molecule inhibitors.

Molecular Structure Analysis

Structure and Data

ERK1/2 inhibitor 5 possesses a unique molecular structure that allows it to bind effectively to the active sites of ERK1 and ERK2. The structural characteristics typically include:

  • Core Framework: A scaffold that resembles other known ERK inhibitors, often featuring aromatic rings or heterocycles.
  • Functional Groups: Substituents that enhance binding affinity and specificity for ERK1/2.

Molecular data such as molecular weight, solubility, and logP (partition coefficient) are critical for understanding its pharmacokinetic properties. While specific numerical values for these parameters are not provided in the search results, they are essential for evaluating the compound's suitability for therapeutic applications.

Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reactions involving ERK1/2 inhibitor 5 focus on its interaction with the target kinases:

  • Inhibition Mechanism: The compound binds to the ATP-binding site of ERK1/2, preventing substrate phosphorylation.
  • Selectivity: Structural modifications are designed to minimize off-target effects on other kinases within the mitogen-activated protein kinase family.

The effectiveness of ERK1/2 inhibitor 5 can be evaluated through biochemical assays that measure its inhibitory concentration (IC50) against ERK1/2 activity.

Mechanism of Action

Process and Data

The mechanism of action for ERK1/2 inhibitor 5 involves:

  • Binding Affinity: The compound binds competitively to the active site of ERK1/2, thereby inhibiting their catalytic activity.
  • Downstream Effects: Inhibition of ERK1/2 leads to reduced phosphorylation of downstream targets such as ribosomal S6 kinase, which is crucial for cell growth and proliferation.

Data supporting these mechanisms typically come from cell-based assays demonstrating decreased phosphorylation levels in response to treatment with the inhibitor.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of ERK1/2 inhibitor 5 include:

  • Appearance: Typically a solid or crystalline form.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but may have limited aqueous solubility.
  • Stability: Stability under various pH conditions is crucial for its efficacy as a therapeutic agent.

Chemical properties would include:

  • Molecular Weight: Important for calculating dosage.
  • LogP Value: Indicative of membrane permeability.

These properties are essential for determining how well the compound can be absorbed, distributed, metabolized, and excreted in biological systems.

Applications

Scientific Uses

ERK1/2 inhibitor 5 has potential applications in several areas:

  • Cancer Research: It serves as a tool compound to study the role of ERK signaling in tumorigenesis.
  • Therapeutic Development: As a lead candidate for developing targeted therapies against cancers with dysregulated MAPK pathways.
  • Biochemical Assays: Used in assays to validate new drug candidates targeting similar pathways.
Introduction to ERK1/2 Signaling and Therapeutic Targeting

Role of ERK1/2 in the RAS/RAF/MEK/ERK Pathway

ERK1/2 (extracellular signal-regulated kinases 1 and 2) are terminal serine/threonine kinases in the highly conserved RAS/RAF/MEK/ERK cascade. This pathway regulates critical cellular processes, including proliferation, survival, differentiation, and motility. Activation begins with extracellular signals (e.g., growth factors) binding to receptor tyrosine kinases (RTKs), leading to RAS GTPase activation. RAS then recruits RAF kinases (ARAF, BRAF, CRAF) to the membrane, where they phosphorylate MEK1/2. MEK1/2 subsequently activates ERK1/2 via dual phosphorylation of a threonine-glutamate-tyrosine (T-E-Y) motif. Once active, ERK1/2 phosphorylates over 100 cytoplasmic and nuclear substrates, such as transcription factors (e.g., c-Fos, c-Myc) and kinases (e.g., p90RSK), driving cell-cycle progression and inhibiting apoptosis [6] [8].

Constitutive activation of this pathway occurs in >33% of human cancers, often due to mutations in RAS (20%), BRAF (7%), or upstream RTKs. For example, BRAFV600E mutations are prevalent in melanoma and colorectal cancer, while KRASG13D and NRASQ61K drive lung and colon malignancies. Such mutations render cancer cells "addicted" to ERK1/2 signaling for survival, making this pathway a prime therapeutic target [1] [3] [6].

Rationale for Direct ERK1/2 Inhibition in Oncology

Targeting ERK1/2 offers distinct advantages over upstream inhibitors (e.g., BRAF or MEK inhibitors):

  • Bypassing Resistance Mechanisms: Upstream inhibitors often fail due to reactivation of ERK1/2 via secondary mutations (e.g., MEK1 mutations), RAF isoform switching, or RTK overexpression [2] [6]. Direct ERK1/2 inhibition blocks signaling regardless of upstream alterations.
  • Reduced Feedback Reactivation: ERK1/2 activity is self-limiting through negative feedback loops (e.g., phosphorylation of SOS, RAF, and RTKs). Inhibiting upstream nodes (e.g., MEK) relieves this feedback, causing rapid pathway rebound. ERK1/2 inhibitors maintain feedback suppression [8] [6].
  • Lower Mutation Rate: Unlike RAS or BRAF, ERK1/2 genes rarely mutate in cancers, reducing the likelihood of primary resistance [1] [6].

Preclinical studies confirm that ERK1/2 inhibitors (e.g., ulixertinib, SCH772984) suppress tumor growth in RAS/RAF-mutant models, including those resistant to BRAF/MEK inhibitors [3] [6].

Challenges of Upstream Kinase Inhibitors and Drug Resistance

Despite clinical success with BRAFV600E inhibitors (e.g., vemurafenib) and MEK inhibitors (e.g., trametinib), resistance remains pervasive. Key limitations include:

  • Pathway Reactivation: >60% of BRAF/MEK inhibitor-resistant melanomas show ERK1/2 reactivation via BRAF amplification, splice variants, or MEK1/2 mutations [2] [8].
  • ERK5 Compensation: Inhibition of ERK1/2 triggers compensatory phosphorylation of ERK5, a parallel kinase with overlapping substrates (e.g., c-Myc). In triple-negative breast cancer (TNBC) and NSCLC, ERK1/2 suppression upregulates p-ERK5, sustaining tumor proliferation and invasion [1] [7] [8].
  • Adaptive Resistance: Relief of ERK1/2-mediated feedback elevates RTK expression (e.g., EGFR, IGF-1R), reactivating ERK1/2 or activating bypass pathways like PI3K/AKT [6] [8].

Table 1: Mechanisms of Resistance to Upstream Pathway Inhibitors

Resistance MechanismExample AlterationsCancer Types
ERK1/2 ReactivationBRAF amplification, MEK1 mutationsMelanoma, colorectal cancer
ERK5 Compensationp-ERK5 upregulationTNBC, NSCLC, pancreatic cancer
RTK OverexpressionEGFR, PDGFRβ, IGF-1R upregulationMelanoma, NSCLC
Bypass Pathway ActivationPI3K/AKT, JAK/STAT signalingColorectal cancer, melanoma

Emergence of ERK1/2 Inhibitor 5 in Preclinical Research

ERK1/2 Inhibitor 5 (SKLB-D18) represents a first-in-class dual ERK1/2 and ERK5 inhibitor designed to overcome compensatory resistance. Developed via computer-aided polypharmacology strategies, it addresses the limitations of monospecific agents:

  • Design and Selectivity: SKLB-D18 binds both ERK1/2 and ERK5 with nanomolar potency (IC50 < 10 nM), exhibiting high specificity. Structural optimization prevents off-target effects seen in earlier inhibitors (e.g., SCH772984’s excessive toxicity) [1] [4].
  • Efficacy in Resistance Models: In TNBC xenografts, SKLB-D18 suppressed tumor growth more effectively than the ERK1/2 inhibitor BVD-523 or the ERK5 inhibitor XMD8-92 alone or in combination. It also inhibited metastasis in BRAFV600E colorectal cancer models resistant to vemurafenib [1] [5].
  • Dual Mechanistic Action: Beyond kinase inhibition, SKLB-D18 induces NCOA4-mediated ferroptosis—an iron-dependent cell death process. It activates autophagy via mTOR/p70S6K suppression, depleting glutathione peroxidase 4 (GPX4) and elevating lipid peroxides, which reverses multidrug resistance [1] [7].

Table 2: Preclinical Profile of Select ERK1/2 Inhibitors

CompoundTarget SpecificityCellular IC50 (nM)Key Advantages
SKLB-D18 (Inhibitor 5)ERK1/2, ERK5<10 (both)Dual-target; induces ferroptosis
Ulixertinib (BVD-523)ERK1/232–86Clinical-stage; reversible binding
SCH772984ERK1/24–75Potent in RAS-mutant cells
RavoxertinibERK1/297–467High selectivity; low off-target toxicity

SKLB-D18’s efficacy is amplified in tumors with high c-Myc expression, a shared substrate of ERK1/2 and ERK5. Dual inhibition depletes c-Myc synergistically, blocking G1/S progression and promoting apoptosis [1] [7] [8]. Current research focuses on optimizing its pharmacokinetics and validating efficacy in patient-derived xenograft (PDX) models of resistant cancers.

Properties

Product Name

ERK1/2 inhibitor 5

IUPAC Name

(2R)-2-[6-[5-chloro-2-(oxan-4-ylamino)pyrimidin-4-yl]-1-oxo-3,4-dihydropyrrolo[1,2-c]pyrimidin-2-yl]-N-[(1S)-1-(3-fluoro-5-methoxyphenyl)-2-hydroxyethyl]propanamide

Molecular Formula

C28H32ClFN6O5

Molecular Weight

587.0 g/mol

InChI

InChI=1S/C28H32ClFN6O5/c1-16(26(38)33-24(15-37)17-9-19(30)12-22(11-17)40-2)35-6-3-21-10-18(14-36(21)28(35)39)25-23(29)13-31-27(34-25)32-20-4-7-41-8-5-20/h9-14,16,20,24,37H,3-8,15H2,1-2H3,(H,33,38)(H,31,32,34)/t16-,24-/m1/s1

InChI Key

OKFNVABUBXABTA-VOIUYBSRSA-N

Canonical SMILES

CC(C(=O)NC(CO)C1=CC(=CC(=C1)F)OC)N2CCC3=CC(=CN3C2=O)C4=NC(=NC=C4Cl)NC5CCOCC5

Isomeric SMILES

C[C@H](C(=O)N[C@H](CO)C1=CC(=CC(=C1)F)OC)N2CCC3=CC(=CN3C2=O)C4=NC(=NC=C4Cl)NC5CCOCC5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.